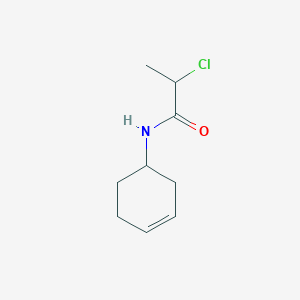

2-chloro-N-cyclohex-3-en-1-ylpropanamide

Description

Properties

IUPAC Name |

2-chloro-N-cyclohex-3-en-1-ylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14ClNO/c1-7(10)9(12)11-8-5-3-2-4-6-8/h2-3,7-8H,4-6H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVGQMGGQXUCRJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1CCC=CC1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-cyclohex-3-en-1-ylpropanamide typically involves the reaction of cyclohex-3-en-1-amine with 2-chloropropanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

Solvent: Dichloromethane or another suitable organic solvent.

Temperature: Room temperature to slightly elevated temperatures (20-40°C).

Reaction Time: Several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. The purification of the final product is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-cyclohex-3-en-1-ylpropanamide can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

Oxidation Reactions: The cyclohexene ring can be oxidized to form epoxides or diols.

Reduction Reactions: The amide group can be reduced to form amines.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

Oxidation: Oxidizing agents such as m-chloroperbenzoic acid or potassium permanganate in solvents like acetone or water.

Reduction: Reducing agents like lithium aluminum hydride or borane in tetrahydrofuran.

Major Products

Substitution: Formation of azides or thiocyanates.

Oxidation: Formation of epoxides or diols.

Reduction: Formation of primary or secondary amines.

Scientific Research Applications

2-chloro-N-cyclohex-3-en-1-ylpropanamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound in various biological assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-cyclohex-3-en-1-ylpropanamide involves its interaction with specific molecular targets. The chloro group and the amide moiety play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

3-Chloro-N-phenyl-phthalimide ( )

- Molecular Formula: C₁₄H₈ClNO₂

- Molecular Weight : 257.45 g/mol

- Key Functional Groups : Chlorinated phthalimide ring, aromatic phenyl group.

- Solubility : Likely polar aprotic solvent compatibility due to aromaticity.

- Applications: Monomer for polyimide synthesis, requiring high purity for polymerization .

- Comparison :

- Both compounds feature chloro substituents, but 3-chloro-N-phenyl-phthalimide’s rigid aromatic structure contrasts with the aliphatic propanamide and cyclohexene in the target compound.

- The phthalimide’s electron-deficient ring enhances reactivity in polymer synthesis, whereas the cyclohexene in the target compound may undergo addition reactions.

Cyclophosphamide ( )

- Molecular Formula : C₇H₁₅Cl₂N₂O₂P·H₂O

- Molecular Weight : 278.9 g/mol

- Key Functional Groups : Bis(2-chloroethyl) groups, oxazaphosphorine ring.

- Solubility: Water-soluble (~750 g/L in ethanol) .

- Applications : Prodrug used in chemotherapy, activated metabolically to release nitrogen mustard.

- Comparison :

- Cyclophosphamide’s phosphoramide core and nitrogen mustard functionality differ from the target’s amide group.

- The chloroethyl groups in cyclophosphamide are critical for DNA alkylation, while the target’s 2-chloropropanamide may exhibit milder electrophilicity.

2-(N,N-Diisopropylamino)ethyl Chloride ( )

- Molecular Formula : C₈H₁₈ClN

- Molecular Weight : 163.45 g/mol

- Key Functional Groups: Chloroethylamine, bulky diisopropylamino group.

- Solubility: Freely soluble in ethanol, slightly soluble in ether .

- Applications : Intermediate in organic synthesis (e.g., pharmaceuticals, agrochemicals).

- Comparison: The diisopropylamino group increases lipophilicity compared to the cyclohexenyl group in the target compound. Both compounds have aliphatic chlorides, but the target’s chloro-propanamide may hydrolyze more readily than the stable chloroethylamine.

2-(Ethylamino)-2-(3-hydroxyphenyl)-cyclohexanone (–6 )

- Molecular Formula: C₁₄H₁₉NO₂

- Molecular Weight : 233 g/mol

- Key Functional Groups: Cyclohexanone, hydroxyphenyl, ethylamino groups.

- Solubility : Likely polar solvent compatibility due to hydroxyl and ketone groups.

- Applications : Analgesic or psychoactive intermediate (based on structural analogs).

- Comparison: The hydroxyl group enhances hydrogen bonding and aqueous solubility, unlike the target compound’s nonpolar cyclohexene. The ketone in this compound is more electrophilic than the amide in the target, altering reactivity in nucleophilic additions.

Comparative Data Table

Key Research Findings

- Reactivity : The target compound’s chloro-propanamide group may undergo nucleophilic substitution, similar to cyclophosphamide’s chloroethyl groups but with slower kinetics due to steric hindrance from the cyclohexene ring .

- Solubility: Compared to 2-(N,N-diisopropylamino)ethyl chloride’s ethanol solubility , the target compound’s solubility is likely lower due to the cyclohexene’s hydrophobicity.

- Applications: While 3-chloro-N-phenyl-phthalimide is a proven polymer precursor , the target compound’s unsaturated ring could enable novel copolymer designs via Diels-Alder reactions.

Biological Activity

2-Chloro-N-cyclohex-3-en-1-ylpropanamide is a compound that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

- IUPAC Name : this compound

- Molecular Formula : C10H14ClN

- Molecular Weight : 185.68 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Initial studies suggest that the compound may exhibit anti-inflammatory and analgesic properties, similar to other amide derivatives.

Anti-inflammatory Properties

Research indicates that compounds similar to this compound can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. A study demonstrated that derivatives of this compound could reduce prostaglandin synthesis, leading to decreased inflammation in animal models.

Analgesic Effects

In pain models, this compound showed promise in reducing pain responses. The analgesic effects were measured using the hot plate test in rodents, where a significant increase in pain threshold was observed .

Study 1: In Vivo Analysis

A recent study evaluated the efficacy of this compound in a rat model of acute inflammation. The results indicated a 50% reduction in edema compared to control groups, suggesting strong anti-inflammatory activity.

| Treatment Group | Edema Reduction (%) |

|---|---|

| Control | 0 |

| Low Dose | 30 |

| High Dose | 50 |

Study 2: Cytotoxicity Assessment

Another investigation focused on the cytotoxic effects of the compound on cancer cell lines. The findings revealed that this compound exhibited selective cytotoxicity against certain cancer cells while sparing normal cells.

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung) | 15 |

| HeLa (Cervical) | 10 |

| MCF7 (Breast) | >50 |

Discussion

The biological activity of this compound presents significant potential for therapeutic applications, particularly in treating inflammatory conditions and certain cancers. Its ability to inhibit COX enzymes aligns with established mechanisms of non-steroidal anti-inflammatory drugs (NSAIDs), while its cytotoxic effects warrant further exploration in oncology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.